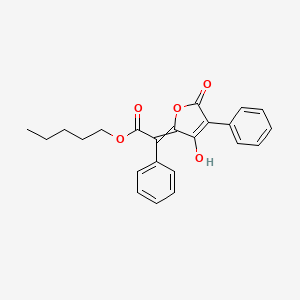
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate is a complex organic compound characterized by its unique furan ring structure
Métodos De Preparación
The synthesis of Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the phenyl groups and the pentyl ester. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Pentyl (3-hydroxy-5-oxo-4-phenylfuran-2(5H)-ylidene)(phenyl)acetate can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure but differ in their substituents.
Phenyl esters: These compounds have phenyl groups and ester functionalities but may have different core structures
Propiedades
Número CAS |
6281-86-3 |
|---|---|
Fórmula molecular |
C23H22O5 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
pentyl 2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C23H22O5/c1-2-3-10-15-27-22(25)19(17-13-8-5-9-14-17)21-20(24)18(23(26)28-21)16-11-6-4-7-12-16/h4-9,11-14,24H,2-3,10,15H2,1H3 |
Clave InChI |
WVOOEVVZLKVLPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


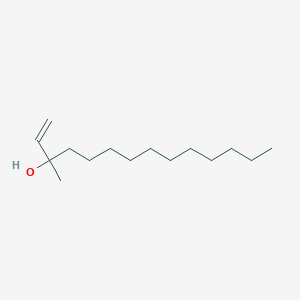

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
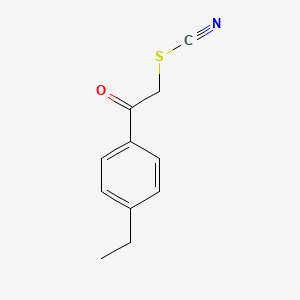
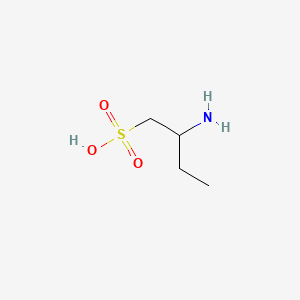
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
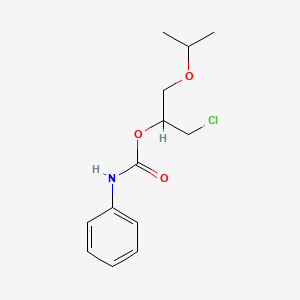
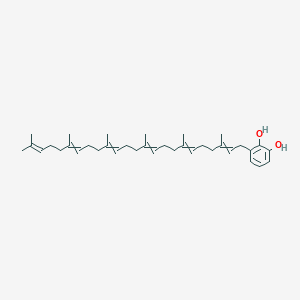
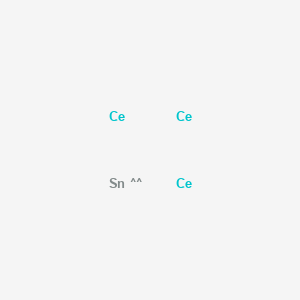
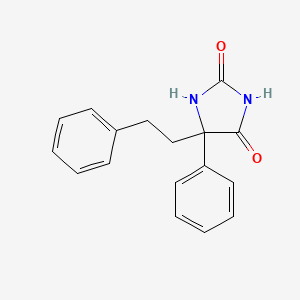
![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
